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Urate D-ribonucleotide -

Urate D-ribonucleotide

Catalog Number: EVT-1550375
CAS Number:
Molecular Formula: C10H13N4O10P
Molecular Weight: 380.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urate D-ribonucleotide is a purine ribonucleoside 5'-monophosphate consisting of 5'-xanthylic acid having an oxo group at the 8-position. It derives from a 5'-xanthylic acid.
Source

Urate D-ribonucleotide is primarily sourced from the breakdown of purines, which are nitrogen-containing compounds found in many foods and are also produced endogenously. The synthesis of urate D-ribonucleotide occurs through the purine nucleotide biosynthesis pathway, where it is formed from uridine monophosphate through various enzymatic reactions involving key intermediates like inosine monophosphate and xanthine .

Classification

Urate D-ribonucleotide falls under the classification of nucleotides, specifically as a ribonucleotide. It consists of a ribose sugar, a phosphate group, and a urate base. Nucleotides are essential building blocks for nucleic acids (DNA and RNA) and play vital roles in cellular metabolism and signaling.

Synthesis Analysis

Methods

The synthesis of urate D-ribonucleotide can occur via two primary pathways: de novo synthesis and the salvage pathway.

  1. De Novo Synthesis: This pathway involves the assembly of nucleotides from simple precursors. It requires several enzymatic steps starting from ribose-5-phosphate, which is converted into 5-phosphoribosyl-1-pyrophosphate (PRPP). The subsequent steps involve the incorporation of nitrogen atoms from amino acids like glycine and glutamine to form the purine ring structure .
  2. Salvage Pathway: In this pathway, preformed bases are recycled to synthesize nucleotides. For urate D-ribonucleotide, uric acid can be salvaged to produce uridine monophosphate, which can then be phosphorylated to yield urate D-ribonucleotide .

Technical Details

The enzymatic reactions involved in these pathways require specific enzymes such as phosphoribosyltransferases and various transformylases that facilitate the transfer of functional groups necessary for nucleotide formation. The efficiency and regulation of these pathways are critical for maintaining cellular nucleotide pools.

Molecular Structure Analysis

Structure

Urate D-ribonucleotide has a molecular structure characterized by:

  • Ribose Sugar: A five-carbon sugar molecule.
  • Phosphate Group: Attached to the 5' carbon of the ribose.
  • Urate Base: A derivative of uric acid that provides the nucleotide's unique properties.

The structural formula can be represented as follows:

C10H12N4O9PC_10H_{12}N_4O_9P

Data

The molecular weight of urate D-ribonucleotide is approximately 328.2 g/mol. Its structure allows it to participate in hydrogen bonding and other interactions that are essential for its biological functions.

Chemical Reactions Analysis

Reactions

Urate D-ribonucleotide participates in various biochemical reactions:

  1. Phosphorylation: It can undergo phosphorylation to form diphosphate or triphosphate derivatives.
  2. Dephosphorylation: It can also be dephosphorylated by nucleotidases to release inorganic phosphate.
  3. Hydrolysis: Under certain conditions, it may hydrolyze to yield uric acid and ribose-1-phosphate.

Technical Details

These reactions are catalyzed by specific enzymes such as nucleoside diphosphate kinases and xanthine oxidase, which play crucial roles in nucleotide metabolism and energy transfer within cells .

Mechanism of Action

Process

The mechanism of action for urate D-ribonucleotide involves its role as a substrate in various metabolic pathways:

  • It serves as an intermediate in the purine salvage pathway.
  • It participates in energy transfer processes within cells by contributing to the pool of available nucleotides for RNA synthesis.
  • Its conversion back to uric acid is significant for regulating purine levels in the body.

Data

Studies have shown that fluctuations in urate levels can influence metabolic processes, linking elevated levels to conditions such as gout due to impaired excretion or overproduction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with pH.

Chemical Properties

  • pH Stability: Stable at physiological pH but may degrade under extreme acidic or alkaline conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis.

Relevant data indicate that its stability is crucial for maintaining cellular function, especially under varying metabolic conditions .

Applications

Scientific Uses

Urate D-ribonucleotide has several important applications:

  1. Biochemical Research: Used as a model compound for studying nucleotide metabolism.
  2. Clinical Diagnostics: Levels of urate can be measured to assess metabolic disorders such as gout or kidney dysfunction.
  3. Therapeutic Targets: Understanding its metabolism can lead to better treatments for hyperuricemia-related diseases by targeting enzymes involved in its synthesis and degradation .
Introduction to Urate D-ribonucleotide

Definition and Structural Characterization

Urate D-ribonucleotide (C₁₀H₁₃N₄O₁₀P; PubChem CID: 439973) is a purine ribonucleotide derivative where uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) is covalently linked via a β-N₉-glycosidic bond to the anomeric carbon (C1') of D-ribofuranose, which is esterified with a phosphate group at its 5' position [3] [8]. This structure distinguishes it from conventional purine nucleotides (like AMP or GMP), which feature nucleobases before complete oxidation. The ribose-phosphate backbone adopts characteristic ring conformations (C2'-endo or C3'-endo puckering), influencing its biochemical reactivity. Uric acid's planar tricyclic system enables π-stacking interactions, while its ionizable protons (pKa ~5.4) confer pH-dependent solubility [5] [8].

Table 1: Key Chemical Identifiers of Urate D-ribonucleotide

PropertyValue/Description
Systematic Name[(2R,3R,4S,5R)-5-(2,4,6,8-Trioxo-1,3,7,9-tetraazaspiro[4.4]non-7-en-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Molecular FormulaC₁₀H₁₃N₄O₁₀P
Molecular Weight396.21 g/mol
PubChem CID439973
Key Functional Groupsβ-N-glycosidic bond, 5'-phosphate, purine diketone

Historical Discovery and Key Milestones

The existence of urate ribonucleotides was first demonstrated in 1964 when researchers identified a novel uric acid-containing ribonucleotide biosynthesized in avian liver extracts. This discovery revealed an unexpected branch in purine metabolic pathways beyond the established routes for AMP/GMP synthesis [1]. Early studies characterized its biosynthetic origin from inosine 5'-monophosphate (IMP) or xanthosine 5'-monophosphate (XMP), involving multiple oxidation steps likely catalyzed by molybdenum-dependent oxidases [1] [4]. For decades, it remained a biochemical curiosity due to its low abundance and instability. However, the identification of ribonucleotide repair enzymes (e.g., RNase H2) in the 2000s renewed interest in non-canonical nucleotides like urate D-ribonucleotide, as their accumulation correlates with genomic instability and human diseases [10].

Table 2: Key Research Milestones

YearMilestoneSignificance
1964Biosynthesis reported in avian liverFirst evidence of uric acid nucleotides in biological systems [1]
1990sCharacterization of purine catabolic enzymes (xanthine oxidase)Elucidated potential synthetic routes from hypoxanthine nucleotides [2]
2000sDiscovery of RNase H2's role in ribonucleotide excision repairProvided context for cellular handling of non-standard nucleotides [10]
2020sLinks between purine metabolism and redox signaling exploredSuggested potential signaling roles for oxidized purines [6]

Biological Significance in Purine and Pyrimidine Metabolism

Urate D-ribonucleotide occupies a unique node in purine metabolism, intersecting catabolic and nucleotide salvage pathways:

  • Catabolic Integration: It represents a terminal oxidation product formed during the degradation of purine nucleotides. Unlike adenine/guanine nucleotides, urate nucleotides cannot be rephosphorylated or incorporated into nucleic acids due to uric acid's oxidized state. Their formation may divert purine flux away from salvage pathways, influencing cellular nucleotide pools [2] [9].
  • Metabolic Regulation: As the most oxidized purine derivative, its accumulation potentially signals purine excess or oxidative stress. High levels may feedback-inhibit enzymes like PRPP amidotransferase, the committed step in de novo purine synthesis, thereby modulating nucleotide biosynthesis [4] [9].
  • Enzyme Interactions: Its 5'-phosphate group enables recognition by nucleotide-binding enzymes. RNase H2, which cleaves ribonucleotides misincorporated into DNA, may process urate D-ribonucleotide, though its efficiency compared to standard ribonucleotides remains uncharacterized [10]. Additionally, its structural similarity to xanthine monophosphate suggests potential interactions with purine metabolic enzymes like IMP dehydrogenase [4].
  • Physiological Context: In uricotelic organisms (birds, reptiles), which excrete nitrogen as uric acid, urate nucleotides might serve as soluble storage forms for purine disposal. In humans, dysregulated urate metabolism correlates with pathologies like gout, though the specific contribution of urate nucleotides requires further study [2] [6].

The compound’s instability and low steady-state concentrations have hindered extensive characterization. Future research should clarify its enzymatic synthesis (e.g., specific kinases/oxidases involved), degradation pathways, and potential roles in cellular signaling beyond waste management [1] [6].

Properties

Product Name

Urate D-ribonucleotide

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,6,8-trioxo-3,7-dihydropurin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13N4O10P

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C10H13N4O10P/c15-4-2(1-23-25(20,21)22)24-8(5(4)16)14-6-3(11-10(14)19)7(17)13-9(18)12-6/h2,4-5,8,15-16H,1H2,(H,11,19)(H2,20,21,22)(H2,12,13,17,18)/t2-,4-,5-,8-/m1/s1

InChI Key

YWNXQSHHYSTFPH-UMMCILCDSA-N

SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O

Synonyms

9-N-ribofuranosyluric acid 5'-monophosphate
9-RUMP

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)OP(=O)(O)O

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